

Application of 2-Amino-4-nitrophenol in Dye Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Amino-4-nitrophenol

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Introduction

2-Amino-4-nitrophenol is a versatile aromatic intermediate crucial in the synthesis of various colorants, particularly azo dyes. Its chemical structure, featuring an amino group, a hydroxyl group, and a nitro group on a benzene ring, makes it an excellent precursor for producing dyes with strong coordination potential and desirable coloration properties. The ortho-positioning of the amino and hydroxyl groups is particularly significant, as it allows the final dye molecule to act as a bidentate ligand, forming stable complexes with metal ions. This characteristic is leveraged in the production of mordant dyes, which exhibit superior fastness on protein fibers such as wool, silk, and leather.^[1]

This document provides detailed application notes on the use of **2-Amino-4-nitrophenol** as a diazo component in azo dye synthesis, focusing on the preparation of mordant dyes. It includes comprehensive experimental protocols, tabulated quantitative data for the precursor and a representative dye, and diagrams illustrating the synthetic workflow and chemical principles.

Application Notes: Synthesis of Azo Mordant Dyes

The primary application of **2-Amino-4-nitrophenol** in dye manufacturing is as a diazo component for producing monoazo dyes. The synthesis is a two-step process:

- **Diazotization:** The aromatic primary amino group ($-NH_2$) of **2-Amino-4-nitrophenol** is converted into a highly reactive diazonium salt ($-N_2^+Cl^-$) by treating it with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures ($0-5\text{ }^\circ\text{C}$).^{[2][3]} The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- **Azo Coupling:** The resulting diazonium salt solution is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form a stable azo dye, characterized by the nitrogen-nitrogen double bond ($-N=N-$), which acts as the chromophore responsible for the dye's color.^{[2][4]}

A prominent example of a dye synthesized using this method is C.I. Mordant Brown 33. In this synthesis, diazotized **2-Amino-4-nitrophenol** is coupled with 2,4-Diaminobenzenesulfonic acid.^{[5][6]}

The Role of Mordanting

Dyes derived from **2-Amino-4-nitrophenol**, such as Mordant Brown 33, are classified as mordant dyes. The term "mordant" refers to a substance (typically a metal salt of chromium, iron, or copper) used to fix a dye to a substrate.^[7] The ortho-hydroxy ($-OH$) and azo group ($-N=N-$) in the dye structure form a stable chelate complex with the metal ion. This large metal-dye complex becomes trapped within the fiber matrix, leading to dyes with excellent wash and light fastness properties, making them highly suitable for dyeing wool, leather, and nylon.^{[1][8]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the precursor molecule and a representative dye synthesized from it.

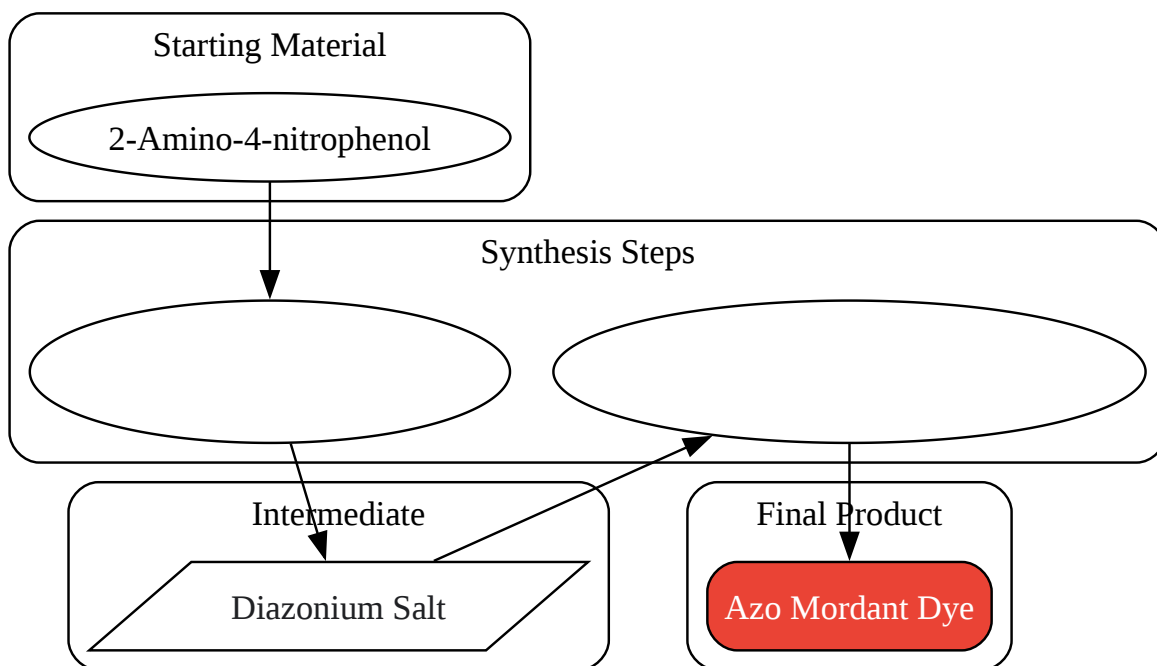
Table 1: Physicochemical Properties of **2-Amino-4-nitrophenol**

Property	Value	Reference
CAS Number	99-57-0	[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1]
Molecular Weight	154.12 g/mol	[1]
Appearance	Yellow-brown to orange prisms	[1]
Melting Point	143–145 °C (anhydrous)	[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid	[1]

Table 2: Properties and Spectroscopic Data of C.I. Mordant Brown 33

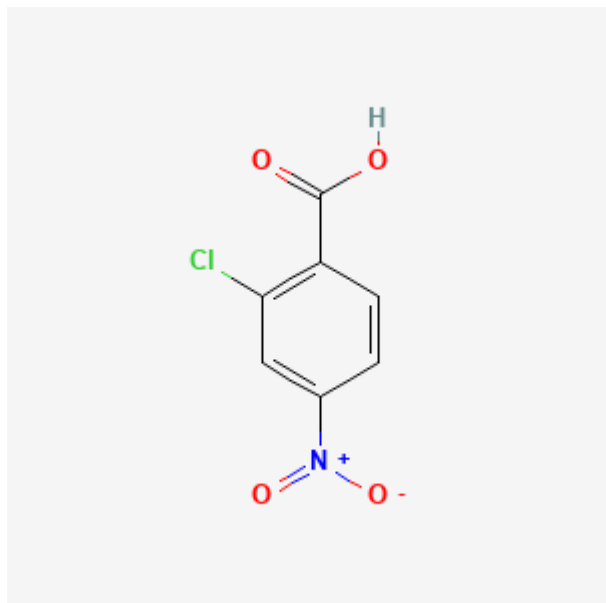
Property	Value	Reference
C.I. Name	Mordant Brown 33 (C.I. 13250)	[5]
CAS Number	3618-62-0	[5][6]
Molecular Formula	C ₁₂ H ₁₀ N ₅ NaO ₆ S	[5]
Molecular Weight	375.29 g/mol	[5]
Appearance	Yellow-brown powder	[5]
λ _{max} (in 50% Ethanol)	438 nm (cationic form, pH < 3.0) 453 nm (neutral form) 410 nm & 475 nm (di-anionic form)	[6]
General Yield Range	70-90% (Typical for azo coupling reactions)	N/A
Fastness Properties	Generally good to excellent on protein fibers after mordanting	[8]

Diagrams and Visualizations



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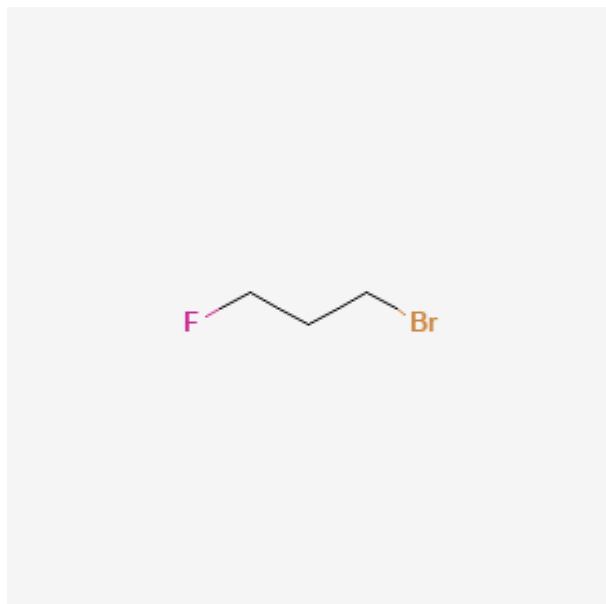


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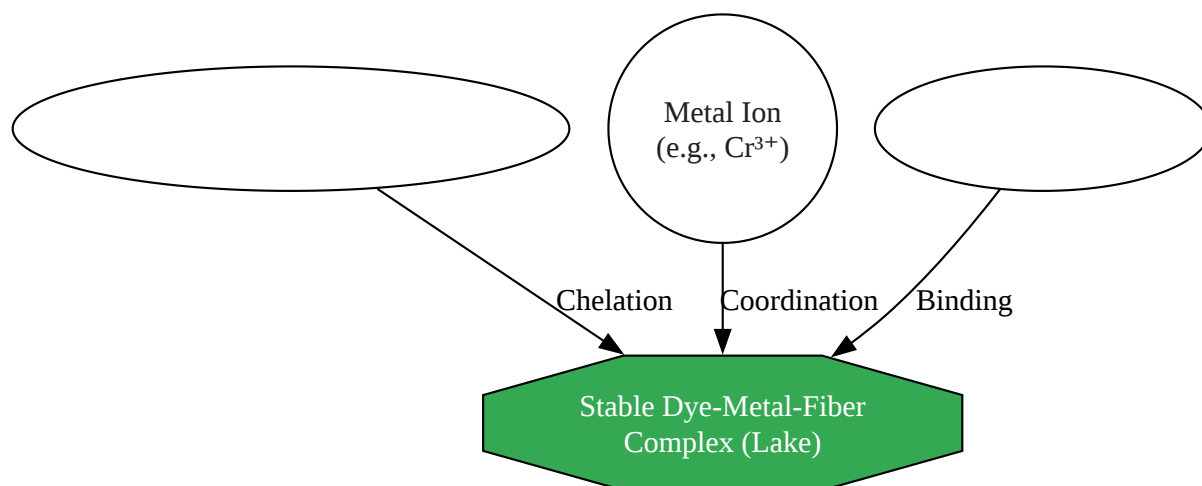
 C.I. Mordant Brown 33

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Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken. Handle all chemicals with care and dispose of waste according to institutional and local regulations.

Protocol 1: Synthesis of C.I. Mordant Brown 33

This protocol describes the diazotization of **2-Amino-4-nitrophenol** and its subsequent azo coupling with 2,4-Diaminobenzenesulfonic acid.

Materials:

- **2-Amino-4-nitrophenol** (1.54 g, 0.01 mol)
- Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)
- Sodium Nitrite (NaNO₂, 0.70 g, ~0.01 mol)
- 2,4-Diaminobenzenesulfonic acid (1.88 g, 0.01 mol)

- Sodium Carbonate (Na_2CO_3)
- Sodium Chloride (NaCl)
- Deionized Water
- Ice
- pH paper or meter

Procedure:

- Diazotization of **2-Amino-4-nitrophenol**: a. In a 250 mL beaker, suspend 1.54 g of **2-Amino-4-nitrophenol** in 50 mL of deionized water. b. While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may warm slightly. c. Cool the beaker in an ice-salt bath to bring the temperature of the suspension to 0–5 °C. d. In a separate small beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water. e. Add the sodium nitrite solution dropwise to the cold **2-Amino-4-nitrophenol** suspension over 10-15 minutes, ensuring the temperature remains below 5 °C. f. Continue stirring in the ice bath for an additional 20 minutes after the addition is complete. The result is a solution/suspension of the diazonium salt. Keep this solution cold for the next step.
- Preparation of the Coupling Component Solution: a. In a 400 mL beaker, dissolve 1.88 g of 2,4-Diaminobenzenesulfonic acid in 100 mL of deionized water. b. Add a 10% sodium carbonate solution dropwise while stirring until the pH of the solution is approximately 8-9, ensuring the coupling component is fully dissolved. c. Cool this solution in an ice bath to 0–5 °C.
- Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution from Step 1 to the cold, stirring coupling component solution from Step 2. b. A colored precipitate should form immediately. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
- Isolation and Purification of the Dye: a. "Salt out" the dye by adding sodium chloride (approx. 15-20% of the total volume) to the reaction mixture and stirring for 30 minutes. This decreases the solubility of the dye and promotes precipitation. b. Isolate the solid dye

product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts. d. Dry the product in an oven at 60–70 °C to a constant weight.

Protocol 2: Application of Mordant Brown 33 to Wool Fiber (Post-Mordanting)

This protocol describes a typical laboratory procedure for dyeing wool yarn and subsequently applying a metal mordant to fix the color.

Materials:

- C.I. Mordant Brown 33 (synthesized in Protocol 1)
- Wool yarn (pre-washed to remove impurities)
- Acetic Acid (glacial)
- Sodium Sulfate (anhydrous)
- Potassium Dichromate ($K_2Cr_2O_7$) - Caution: Highly toxic and carcinogenic.
- Formic Acid
- Laboratory dyeing apparatus or beakers on a hot plate

Procedure:

- Preparation of the Dyebath: a. Prepare a dyebath with a liquor-to-goods ratio of 40:1 (e.g., 400 mL of water for 10 g of wool). b. Dissolve the dye in the water. Use 2% "on weight of fiber" (owf), meaning 0.2 g of dye for 10 g of wool. c. Add sodium sulfate (10% owf) as a leveling agent. d. Adjust the pH of the dyebath to 4.5–5.5 using a dilute acetic acid solution.
- Dyeing Process: a. Introduce the wet wool yarn into the cold dyebath. b. Gradually raise the temperature of the dyebath to a boil (approx. 100 °C) over 45 minutes. c. Continue dyeing at the boil for 60 minutes, stirring occasionally to ensure even color uptake. d. Allow the dyebath to cool slowly.

- Mordanting Process (Chroming): a. To the exhausted, cooled dyebath containing the dyed wool, add potassium dichromate (1-2% owf). b. Add a small amount of formic acid to assist in the reduction of Cr(VI) to Cr(III) and its fixation. c. Raise the temperature back to a boil and maintain for another 30-45 minutes. A color change from the initial dyeing should be observed as the metal-dye complex forms.
- Rinsing and Drying: a. Remove the yarn from the mordant bath and rinse thoroughly with warm water, followed by cold water, until the rinse water runs clear. b. Squeeze out excess water and allow the dyed yarn to air dry away from direct sunlight.

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